![molecular formula C16H15NO3 B2638550 2-{[(2-methylphenyl)carbamoyl]methyl}benzoic acid CAS No. 301172-03-2](/img/structure/B2638550.png)
2-{[(2-methylphenyl)carbamoyl]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-methylphenyl)carbamoyl]methyl}benzoic acid typically involves the reaction of 2-methylphenyl isocyanate with benzyl alcohol under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the carbamoyl linkage . The reaction mixture is then subjected to purification processes, including recrystallization, to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent product quality and yield . The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-methylphenyl)carbamoyl]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
2-{[(2-methylphenyl)carbamoyl]methyl}benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(2-methylphenyl)carbamoyl]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-{[(2-chlorophenyl)carbamoyl]methyl}benzoic acid: Similar structure with a chlorine substituent instead of a methyl group.
2-{[(2-fluorophenyl)carbamoyl]methyl}benzoic acid: Similar structure with a fluorine substituent.
2-{[(2-bromophenyl)carbamoyl]methyl}benzoic acid: Similar structure with a bromine substituent.
Uniqueness
2-{[(2-methylphenyl)carbamoyl]methyl}benzoic acid is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity . The presence of the methyl group can enhance the compound’s lipophilicity and potentially improve its interaction with biological targets .
Properties
IUPAC Name |
2-[2-(2-methylanilino)-2-oxoethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-6-2-5-9-14(11)17-15(18)10-12-7-3-4-8-13(12)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSLLRLEIJEUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
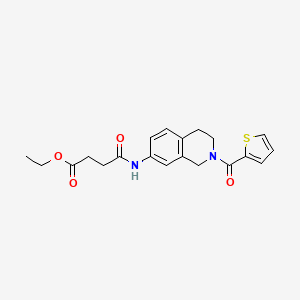
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2638471.png)
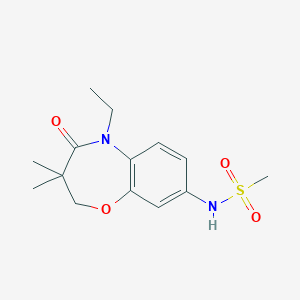
![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-chloro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2638473.png)
![1-[4-(2,2,2-Trifluoro-1-phenylethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2638476.png)
![6-fluoro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2638479.png)
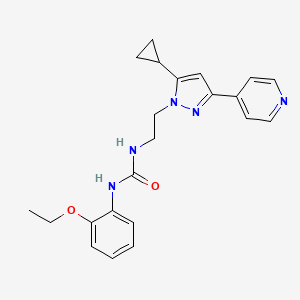
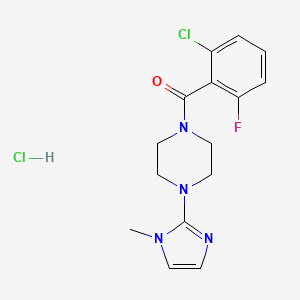
![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone](/img/structure/B2638483.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-benzylpiperazin-1-yl)methanone](/img/structure/B2638484.png)
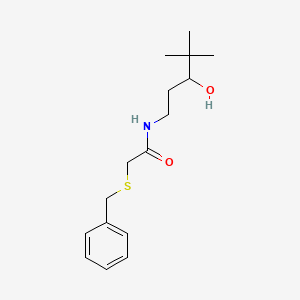
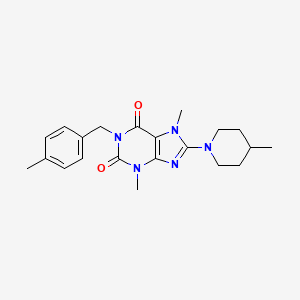
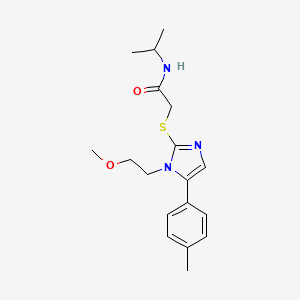
![3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/new.no-structure.jpg)
